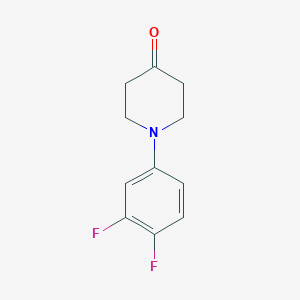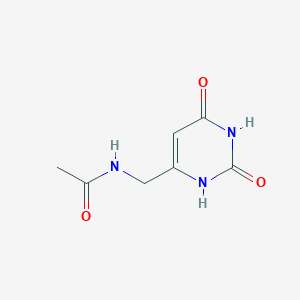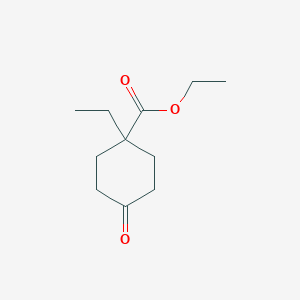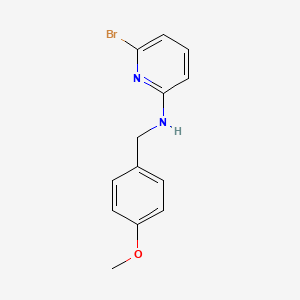![molecular formula C22H23N3NiO3+ B1603998 ニッケル(2+);2-[[[2-[(1-オキシド-2-ピペリジン-1-イルエチリデン)アミノ]フェニル]-フェニルメチリデン]アミノ]酢酸 CAS No. 847654-17-5](/img/structure/B1603998.png)
ニッケル(2+);2-[[[2-[(1-オキシド-2-ピペリジン-1-イルエチリデン)アミノ]フェニル]-フェニルメチリデン]アミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel is a coordination compound that features a nickel ion coordinated to a complex organic ligand
科学的研究の応用
[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a precursor for other nickel-based compounds.
作用機序
Target of Action
This compound is a complex of nickel, and nickel compounds are known to interact with a variety of biological targets, including proteins and DNA .
Mode of Action
They can bind to proteins and DNA, altering their structure and function . The specific interactions of this compound would depend on its structure and the environment in which it is present.
Biochemical Pathways
Nickel compounds can affect a variety of biochemical pathways, depending on their specific targets. They can interfere with protein function, disrupt DNA replication and repair, and induce oxidative stress .
Result of Action
Nickel compounds can cause a variety of effects at the molecular and cellular level, including protein dysfunction, dna damage, oxidative stress, and cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors . These can include the pH and composition of the surrounding medium, the presence of other molecules that can interact with the compound, and the temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel typically involves the reaction of nickel salts with the corresponding organic ligands under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using nickel acetate and the organic ligands. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species. Substitution reactions can result in a variety of nickel coordination compounds with different ligands.
類似化合物との比較
Similar Compounds
Nickel(II) acetate: A simpler coordination compound with acetate ligands.
Nickel(II) oxide: An inorganic compound with different chemical properties and applications.
Uniqueness
[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel is unique due to its complex organic ligand structure, which imparts specific chemical and biological properties
特性
CAS番号 |
847654-17-5 |
|---|---|
分子式 |
C22H23N3NiO3+ |
分子量 |
436.1 g/mol |
IUPAC名 |
nickel(3+);2-[[phenyl-[2-(2-piperidin-1-ylacetyl)azanidylphenyl]methylidene]amino]acetate |
InChI |
InChI=1S/C22H25N3O3.Ni/c26-20(16-25-13-7-2-8-14-25)24-19-12-6-5-11-18(19)22(23-15-21(27)28)17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H2,23,24,26,27,28);/q;+3/p-2 |
InChIキー |
SKTKZGGEZCJWKZ-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)CC(=NC2=CC=CC=C2C(=NCC(=O)[O-])C3=CC=CC=C3)[O-].[Ni+2] |
正規SMILES |
C1CCN(CC1)CC(=O)[N-]C2=CC=CC=C2C(=NCC(=O)[O-])C3=CC=CC=C3.[Ni+3] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)
![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)

![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)


